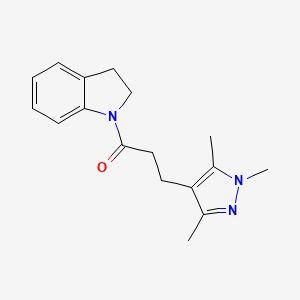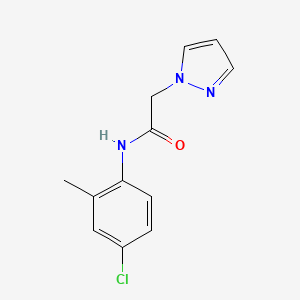![molecular formula C15H20N4O B7473063 N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473063.png)
N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as CDPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CDPPB belongs to the class of positive allosteric modulators (PAMs) that target the metabotropic glutamate receptor subtype 5 (mGluR5).
Wirkmechanismus
N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide acts as a positive allosteric modulator of mGluR5, enhancing the receptor's activity in response to glutamate stimulation. This leads to increased synaptic plasticity and improved cognitive function. This compound also has anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for mGluR5. However, this compound also has some limitations, including its relatively short half-life and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide. One potential area of research is the development of more potent and selective mGluR5 PAMs. Another area of research is the investigation of this compound's potential therapeutic applications in various neurological disorders, including Alzheimer's and Parkinson's. Additionally, further research is needed to understand the long-term effects of this compound on synaptic plasticity and cognitive function.
Synthesemethoden
N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including cyclohexylisocyanide, 3,4-dimethylpyrazole, and pyridine-2-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, anxiety, and addiction. This compound has been shown to enhance the activity of mGluR5, leading to increased synaptic plasticity and improved cognitive function. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10-13-8-11(9-16-14(13)19(2)18-10)15(20)17-12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAKRFBJBGYBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)

![N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7473018.png)


![1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7473043.png)






![3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7473092.png)